molecular formula C37H74NO7P B3026055 2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate

2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate

Cat. No.: B3026055
M. Wt: 676.0 g/mol
InChI Key: FDULCEKAOVWBTQ-PXOIRPRXSA-N
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Description

The compound “2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate” is a phosphatidylethanolamine (PE) derivative, classified under phospholipids. Its structure comprises a glycerol backbone with three substituents:

  • Sn-1 position: A (1Z)-hexadec-1-enyl ether group (16:1, Δ1Z).
  • Sn-2 position: A hexadecanoyl (16:0) ester group.
  • Sn-3 position: A phosphate group linked to a 2-azaniumylethyl (ethanolamine) head group .

This PE variant is abbreviated as 16:1-16:1-PE, reflecting its two C16 acyl chains with a single double bond in the sn-1 position.

Properties

IUPAC Name

2-azaniumylethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-42-34-36(35-44-46(40,41)43-33-31-38)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32,36H,3-28,30-31,33-35,38H2,1-2H3,(H,40,41)/b32-29-/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDULCEKAOVWBTQ-PXOIRPRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(P-16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound 2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate is a phospholipid derivative that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structure and Composition

The molecular structure of the compound can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H48NO7P
  • Molecular Weight : 481.6 g/mol

Structural Representation

The 3D structure of the compound can be visualized using computational chemistry software, which aids in understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its role as a phospholipid, which is crucial in cell membrane structure and function. Phospholipids are known to participate in various cellular processes, including signal transduction, membrane fluidity, and lipid metabolism.

Case Studies and Research Findings

  • Cell Membrane Integrity : Research indicates that phosphatidylcholine derivatives enhance membrane integrity and fluidity, which is essential for cellular function. A study demonstrated that the incorporation of similar phospholipids into membranes improved their stability under stress conditions .
  • Signal Transduction : The compound has been shown to act on specific receptors involved in immune response modulation. For example, it may influence sphingosine-1-phosphate receptors, which play a pivotal role in lymphocyte trafficking and vascular permeability .
  • Antioxidant Properties : Some derivatives of phospholipids exhibit antioxidant activity, protecting cells from oxidative stress. This property is particularly valuable in therapeutic contexts where inflammation is a concern.

Data Table: Biological Activity Overview

Activity Type Description Reference
Membrane IntegrityEnhances stability and fluidity
Signal TransductionModulates immune responses via receptor action
Antioxidant ActivityProtects against oxidative stressGeneral knowledge

Therapeutic Applications

Given its biological activities, this compound holds potential therapeutic applications in various fields:

  • Cardiovascular Health : By modulating endothelial function and reducing inflammation.
  • Immunology : As a modulator of immune cell trafficking and activation.
  • Neurology : Potential neuroprotective effects due to antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphatidylethanolamines (PEs) are distinguished by their head groups and acyl/alkyl chains. Below is a structural and functional comparison with analogous phospholipids:

Table 1: Structural Comparison of PE Derivatives

Compound Name Acyl/Alkyl Chains (sn-1/sn-2) Head Group Double Bond Position Key Features
16:1-16:1-PE (Target Compound) (1Z)-16:1 ether / 16:0 ester Ethanolamine Δ1Z (sn-1) Ether linkage, rigid sn-1 chain
16:0-18:1-PE (1-palmitoyl-2-oleoyl-PE) 16:0 ester / 18:1 ester Ethanolamine Δ9Z (sn-2) Ester linkages, common in membranes
Plasmalogen PE (e.g., 18:1p-20:4-PE) 18:1 ether (Δ1Z) / 20:4 ester Ethanolamine Δ1Z (sn-1) Antioxidant properties, synaptic vesicles
16:1-16:1-PC (Analogous phosphatidylcholine) (1Z)-16:1 ether / 16:0 ester Choline Δ1Z (sn-1) Larger head group, membrane signaling

Key Findings

Ether vs. Ester Linkages :

  • The target compound’s sn-1 (1Z)-hexadec-1-enyl ether linkage enhances oxidative stability compared to ester-linked PEs (e.g., 16:0-18:1-PE), which are prone to hydrolysis .
  • Ether-linked PEs, including plasmalogens, are critical in cellular membranes for reducing reactive oxygen species (ROS) damage, though the Δ1Z configuration in the target compound is less common than Δ9Z in plasmalogens .

This may influence membrane curvature and protein binding specificity .

Head Group Interactions: The ethanolamine head group in PEs facilitates hydrogen bonding with adjacent lipids or proteins, promoting non-lamellar phase formation. In contrast, phosphatidylcholines (PCs) with bulkier choline head groups stabilize lamellar structures, as seen in 16:1-16:1-PC .

Biological Relevance :

  • While 16:0-18:1-PE is abundant in mammalian cell membranes, the target compound’s symmetrical C16 chains and Δ1Z ether linkage suggest niche roles, such as in specialized organelles or bacterial membranes. Plasmalogen PEs (e.g., 18:1p-20:4-PE) dominate in neural tissues, highlighting functional divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate
Reactant of Route 2
Reactant of Route 2
2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate

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